molecular formula C13H25NO2 B13645396 Cyclopentyl 3-(aminomethyl)-5-methylhexanoate

Cyclopentyl 3-(aminomethyl)-5-methylhexanoate

Cat. No.: B13645396
M. Wt: 227.34 g/mol
InChI Key: KYJLVEAIIWLWII-UHFFFAOYSA-N
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Description

Cyclopentyl 3-(aminomethyl)-5-methylhexanoate is an organic compound that features a cyclopentane ring, an aminomethyl group, and a methylhexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 3-(aminomethyl)-5-methylhexanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopentyl bromide with sodium cyanide to form cyclopentyl cyanide. This intermediate is then subjected to hydrolysis to yield cyclopentyl carboxylic acid. The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-(aminomethyl)-5-methylhexanoic acid to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products

    Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.

    Reduction: Cyclopentyl 3-(hydroxymethyl)-5-methylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl 3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopentyl 3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl methyl ether: Used as a solvent in organic synthesis.

    Cyclopentylamine: Utilized as an intermediate in the synthesis of pharmaceuticals.

    Cyclopentyl carboxylic acid: A precursor in the synthesis of various cyclopentyl derivatives.

Uniqueness

Cyclopentyl 3-(aminomethyl)-5-methylhexanoate is unique due to its combination of a cyclopentane ring, aminomethyl group, and methylhexanoate chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

cyclopentyl 3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C13H25NO2/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12/h10-12H,3-9,14H2,1-2H3

InChI Key

KYJLVEAIIWLWII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)OC1CCCC1)CN

Origin of Product

United States

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